molecular formula C18H26N2O3 B6912843 N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide

N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide

Cat. No.: B6912843
M. Wt: 318.4 g/mol
InChI Key: KOTUSXLXQFGWCM-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a cyclopropyl group, an ethoxyphenoxyethyl moiety, and a pyrrolidine ring

Properties

IUPAC Name

N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-2-22-15-7-9-16(10-8-15)23-13-12-20-11-3-4-17(20)18(21)19-14-5-6-14/h7-10,14,17H,2-6,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTUSXLXQFGWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCN2CCCC2C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the ethoxyphenoxyethyl intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate alkylating agent to introduce the ethoxyphenoxyethyl group.

    Pyrrolidine ring formation: The pyrrolidine ring can be constructed through a cyclization reaction involving the appropriate precursors.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    N-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical and biological properties.

    N-cyclopropyl-1-[2-(4-phenoxy)ethyl]pyrrolidine-2-carboxamide: The absence of the ethoxy group may result in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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